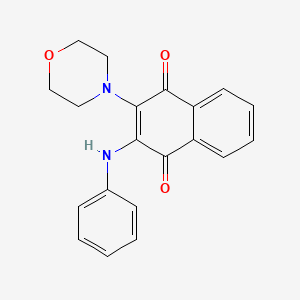
2-Anilino-3-morpholin-4-ylnaphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Anilino-3-morpholin-4-ylnaphthalene-1,4-dione, also known as AMND, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of naphthalene-1,4-dione derivatives and has been found to exhibit a variety of biochemical and physiological effects. In
Applications De Recherche Scientifique
Enantioselective Catalysis
- Application : Used in enantioselective catalysis involving palladium(0) olefin complexes. These complexes demonstrate different dynamic behaviors in solution and offer high enantioselectivity in certain chemical reactions.
- Reference : (Selvakumar et al., 1999)
Synthesis of Hydroxylnaphthalene-1,4-dione Derivatives
- Application : Utilized in the synthesis of hydroxylnaphthalene-1,4-dione derivatives via a one-pot, environmentally friendly method. This synthesis process has advantages in yield, mild reaction conditions, and cost-efficiency.
- Reference : (Liu, Zhou, & Gao, 2014)
Chemosensors for Transition Metal Ions
- Application : Used in the synthesis of chemosensors for detecting transition metal ions. These compounds show remarkable selectivity towards Cu2+ ions and undergo color changes upon complexation.
- Reference : (Gosavi-Mirkute et al., 2017)
Inhibition of Src Kinase Activity
- Application : Plays a role in the optimization of compounds for inhibiting Src kinase activity, crucial for cancer treatment and cellular proliferation control.
- Reference : (Boschelli et al., 2001)
Non-purine Xanthine Oxidase Inhibitors
- Application : Studied for its potential as a non-purine inhibitor of xanthine oxidase, with implications in treating gout and other conditions related to excessive uric acid production.
- Reference : (Šmelcerović et al., 2013)
Antifungal and Antibacterial Agents
- Application : Investigated for its use in the synthesis of compounds with potent antifungal and antibacterial activities.
- Reference : (Tandon et al., 2010)
Propriétés
IUPAC Name |
2-anilino-3-morpholin-4-ylnaphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c23-19-15-8-4-5-9-16(15)20(24)18(22-10-12-25-13-11-22)17(19)21-14-6-2-1-3-7-14/h1-9,21H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMWKFRERSOEPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=O)C3=CC=CC=C3C2=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethoxyphenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2692236.png)
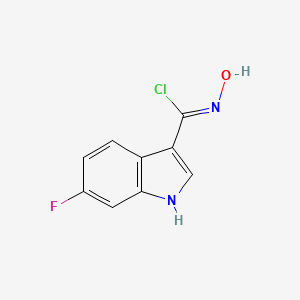
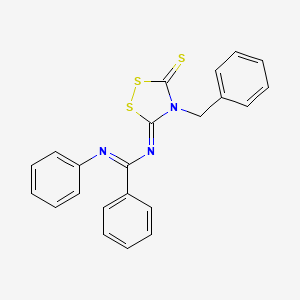
![1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-amine](/img/structure/B2692240.png)
![dimethyl 2-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)terephthalate](/img/structure/B2692241.png)

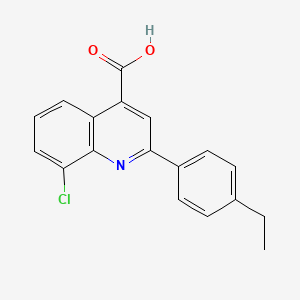
![N-ethyl-N-(3-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2692244.png)
![3-chloro-N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2692248.png)
![methyl 3-{[(4E)-5-(dimethylamino)-3-oxopent-4-en-2-yl]oxy}thiophene-2-carboxylate](/img/structure/B2692249.png)


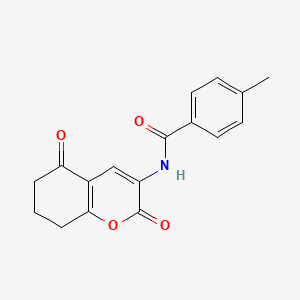
![4-(1H-Benzo[d][1,2,3]triazol-1-yl)aniline](/img/structure/B2692257.png)